molecular formula C12H9ClO3 B508019 5-[(3-Chlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-92-9

5-[(3-Chlorophenoxy)methyl]-2-furaldehyde

Cat. No.: B508019
CAS No.: 438220-92-9
M. Wt: 236.65g/mol
InChI Key: OBOPNPUOIQNUGJ-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenoxy)methyl]-2-furaldehyde (CAS: 438220-92-9; IUPAC: 5-[(3-chlorophenoxy)methyl]furan-2-carbaldehyde) is a furanic aldehyde derivative characterized by a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a (3-chlorophenoxy)methyl moiety. Its structure combines the aromatic chlorophenoxy group with the heterocyclic furan core, making it a versatile intermediate in organic synthesis and pharmaceutical research . The compound is synthesized via condensation reactions, such as the reaction of 5-(3-chlorophenyl)-2-furaldehyde with nitrogen bases under optimized conditions, achieving yields dependent on substituent positions and reaction parameters .

Properties

IUPAC Name

5-[(3-chlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c13-9-2-1-3-10(6-9)15-8-12-5-4-11(7-14)16-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOPNPUOIQNUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorophenoxy)methyl]-2-furaldehyde typically involves the reaction of 3-chlorophenol with 5-(chloromethyl)-2-furaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chlorophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-[(3-Chlorophenoxy)methyl]-2-furancarboxylic acid.

    Reduction: 5-[(3-Chlorophenoxy)methyl]-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Chlorophenoxy)methyl]-2-furaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenoxy group may also interact with hydrophobic regions of biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-2-furaldehyde

  • Structure : Differs in the position of the chlorophenyl group (4- vs. 3-chloro substitution).
  • Properties : The 4-chloro isomer exhibits distinct electronic properties due to altered resonance effects, impacting its reactivity in nucleophilic additions. Its molecular weight (206.63 g/mol) and solubility in organic solvents are comparable to the 3-chloro derivative .
  • Applications : Used as a precursor in pesticide synthesis, highlighting the role of substituent position in bioactivity .

5-[(2,4-Difluorophenoxy)methyl]-2-furaldehyde

  • Structure: Replaces chlorine with fluorine atoms at the 2- and 4-positions of the phenoxy group.
  • Properties : Fluorine’s electronegativity enhances polarity, increasing solubility in polar aprotic solvents. The compound’s safety profile (GHS classification) differs due to fluorine’s lower toxicity compared to chlorine .

Nitrophenyl Derivatives

5-(Nitrophenyl)-2-furaldehyde Oximes

  • Structure: Features a nitro group (-NO₂) instead of chlorophenoxy.
  • Thermodynamic Behavior : Exhibits higher standard enthalpies of sublimation (ΔsubH° ≈ 120–135 kJ/mol) due to stronger intermolecular interactions from the nitro group’s electron-withdrawing nature. Combustion calorimetry reveals lower thermal stability compared to chlorinated analogues .
  • Reactivity: Forms stable oximes (e.g., 5-(2-nitrophenoxy)-2-furaldehydoxime) under mild conditions, useful in coordination chemistry .

Hydroxymethyl and Bioactive Derivatives

5-(Hydroxymethyl)-2-furaldehyde (HMF)

  • Structure: Replaces the chlorophenoxy group with a hydroxymethyl (-CH₂OH) substituent.
  • Bioactivity: Demonstrates antioxidant and anti-inflammatory properties, as isolated from Angelica shikokiana and Citrus sphaerocarpa.
  • Thermodynamics : Lower sublimation enthalpy (ΔsubH° ≈ 85 kJ/mol) due to reduced hydrophobicity compared to chlorinated derivatives .

5-[(3-Chlorophenoxy)methyl]furan-2-carboxylic Acid

  • Structure : Oxidized aldehyde to carboxylic acid.
  • Applications : Used in polymer synthesis and as a corrosion inhibitor. The carboxylic acid group enhances hydrogen bonding, improving adhesion in polymeric matrices .

Heterocyclic Analogues

2-Formylthiazole

  • Structure : Replaces the furan ring with a thiazole ring.
  • Binding Properties : Exhibits similar recognition in molecularly imprinted films (MIFs) due to comparable heterocyclic π-π interactions. However, thiazole’s sulfur atom enhances metal coordination capabilities .

Imidazole-2-methanol

  • Structure: Substitutes furan with imidazole and aldehyde with methanol.

Data Tables

Table 1: Structural and Thermodynamic Comparison

Compound Substituent Molecular Weight (g/mol) ΔsubH° (kJ/mol) Key Application
5-[(3-Chlorophenoxy)methyl]-2-furaldehyde 3-Cl-C₆H₄OCH₂- 224.63 ~110* Pharmaceutical intermediate
5-(4-Chlorophenyl)-2-furaldehyde 4-Cl-C₆H₄- 206.63 ~105 Pesticide precursor
5-(2-Nitrophenoxy)-2-furaldehydoxime 2-NO₂-C₆H₄O- 237.18 ~130 Coordination chemistry
5-(Hydroxymethyl)-2-furaldehyde -CH₂OH 126.11 ~85 Antioxidant agent

*Estimated based on analogous chlorinated compounds .

Biological Activity

5-[(3-Chlorophenoxy)methyl]-2-furaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound (CAS No. 438220-92-9) is characterized by the presence of a furan ring and a chlorophenoxy group. Its molecular formula is C12H10ClO2C_{12}H_{10}ClO_2, and it exhibits unique chemical properties that contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the chlorophenoxy group may enhance hydrophobic interactions with target molecules, influencing their stability and activity.

Antimicrobial Properties

Research has indicated that compounds containing furan rings exhibit significant antimicrobial activity. A study highlighted the effectiveness of furan derivatives against various pathogens through selective inhibition of microbial growth and modification of enzymatic activities .

CompoundActivityPathogen
This compoundAntimicrobialMRSA
7,10-EODAAnti-staphylococcalStaphylococcus aureus

Anti-inflammatory Effects

Furan derivatives have also been noted for their anti-inflammatory properties. Investigations into similar compounds suggest that they can modulate immune responses and inhibit pro-inflammatory cytokines. For example, certain furan derivatives have been shown to inhibit the generation of reactive oxygen species in human neutrophils .

Case Studies

  • Study on Antimicrobial Activity : In a comparative study, this compound demonstrated comparable efficacy to established antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis.
  • Anti-inflammatory Research : A recent investigation focused on the anti-inflammatory effects of furan derivatives, including this compound. The study found that this compound significantly reduced levels of pro-inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other furan derivatives:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundYesYes
5-Phenyl-2-furaldehydeModerateYes
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzothiadiazineHighModerate

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